molecular formula C17H12N4O3 B2846882 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797329-24-8

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2846882
CAS No.: 1797329-24-8
M. Wt: 320.308
InChI Key: PXKTZPRKSQBKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 1797329-24-8) is a synthetic small molecule based on a pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This compound features a 2-methylpyrazolo[1,5-a]pyrimidine moiety linked to a 4-oxo-4H-chromene (coumarin) group, forming a hybrid structure designed for advanced biochemical research. The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with reported potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted therapy research . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of various diseases . Furthermore, close structural analogues of this compound, such as 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, are well-documented as key synthetic intermediates in the development of patented pharmaceutical agents, underscoring the therapeutic relevance of this chemical class . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-10-6-16-18-8-11(9-21(16)20-10)19-17(23)15-7-13(22)12-4-2-3-5-14(12)24-15/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKTZPRKSQBKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Target Activity/IC₅₀
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Oxo-4H-chromene-2-carboxamide ~337* Undisclosed Undisclosed
Anagliptin Pyrazolo[1,5-a]pyrimidine Cyanopyrrolidinyl, modified side chain 462.51 DPP-4 <1 nM (DPP-4)
Compound 3 () Triazolo[1,5-a]pyrimidine Difluoromethylpyridine ~500* Kinetoplastid enzymes Not quantified
Chromene-Pyrimidinone Hybrid Chromene-Thieno-pyrimidinone Hydroxy, thiazolidinone ~398* Antimicrobial MIC: 2–8 µg/mL
N-(2-Furylmethyl) Derivative Pyrazolo[1,5-a]pyrazine Furylmethyl 272.26 Undisclosed Undisclosed

*Estimated based on structural analogs.

Key Research Findings

  • Synthetic Strategies : The target compound’s synthesis may resemble Suzuki coupling (as in ) or microwave-assisted methods (), impacting yield and purity .
  • Structure-Activity Relationships (SAR): Pyrazolo-pyrimidine cores with electron-deficient groups (e.g., cyanopyrrolidinyl in Anagliptin) enhance enzyme inhibition . Chromene moieties contribute to π-π stacking in binding pockets but may reduce solubility .
  • Therapeutic Potential: While Anagliptin is clinically validated, the target compound’s chromene-carboxamide hybrid could explore dual kinase/DPP-4 inhibition or novel targets.

Q & A

Q. What are the recommended synthetic routes for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis involves multi-step reactions starting with functionalized pyrazolo[1,5-a]pyrimidine and chromene precursors. A common approach includes:

  • Coupling reactions : Use of carbodiimide crosslinkers (e.g., EDCI) to activate the carboxylic acid group of 4-oxo-4H-chromene-2-carboxylic acid, followed by amide bond formation with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine under inert conditions (N₂ atmosphere) .
  • Purification : Recrystallization from polar aprotic solvents like DMF or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) to isolate the product . Key parameters: Maintain reaction temperatures between 0–25°C during coupling to minimize side reactions .

Q. How is the structural integrity of the compound validated post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1^1H and 13^13C NMR (DMSO-d₆) confirm proton environments (e.g., chromene carbonyl at δ ~167 ppm, pyrimidine protons at δ ~6–8 ppm) and carbon assignments .
  • LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
  • IR : Bands at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization requires systematic parameter adjustments:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like HOBt reduce racemization during amide coupling .
  • Catalyst screening : Pd-based catalysts or microwave-assisted synthesis may accelerate heterocyclic ring formation (pyrazolo-pyrimidine core) .
  • Reaction monitoring : Use TLC or in-line HPLC to track intermediates and terminate reactions at optimal conversion points .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Solubility issues : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
  • Off-target effects : Combine kinome-wide profiling (e.g., kinase panels) with structural modeling (e.g., docking studies) to refine selectivity .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

SAR requires systematic modifications:

  • Core substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position to enhance target binding affinity .
  • Chromene modifications : Replace the 4-oxo group with thiocarbonyl or imine moieties to modulate redox properties .
  • Bioisosteric replacements : Substitute the pyrazole ring with triazoles or indoles to improve pharmacokinetics .

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